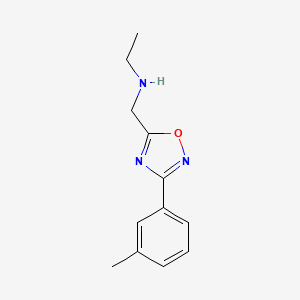

N-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)ethanamine

Description

N-((3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)ethanamine is a small organic molecule featuring a 1,2,4-oxadiazole core substituted at the 3-position with an m-tolyl (meta-methylphenyl) group and at the 5-position with a methyl-linked ethanamine moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and versatility in drug design, often serving as a bioisostere for ester or amide groups .

Properties

IUPAC Name |

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-3-13-8-11-14-12(15-16-11)10-6-4-5-9(2)7-10/h4-7,13H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIICIUSGNVIRCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=NC(=NO1)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890324-23-9 | |

| Record name | N-Ethyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890324-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of m-Tolyl-Substituted Amidoxime

The precursor m-tolylamidoxime is prepared by treating m-toluonitrile with hydroxylamine hydrochloride under basic conditions (e.g., NaOH/EtOH, reflux, 6–8 hours). The reaction proceeds via nucleophilic addition, yielding the amidoxime intermediate with >85% purity after recrystallization.

Cyclocondensation with Methyl-Group Precursors

The amidoxime undergoes O-acylation with ethyl chloroacetate in the presence of triethylamine, forming an intermediate acylated amidoxime. Subsequent thermal cyclization (reflux in toluene, 110°C, 12 hours) yields 5-(chloromethyl)-3-(m-tolyl)-1,2,4-oxadiazole . This step achieves 70–75% yield, with purification via silica gel chromatography (hexane/ethyl acetate, 4:1).

Functionalization of the Chloromethyl Group with Ethanamine

The chloromethyl substituent at position 5 is substituted with ethanamine to introduce the terminal amine group.

Nucleophilic Substitution Reaction

5-(chloromethyl)-3-(m-tolyl)-1,2,4-oxadiazole is reacted with excess ethanamine (2.5 equivalents) in anhydrous acetonitrile under nitrogen atmosphere. The reaction is catalyzed by potassium iodide (KI, 10 mol%) and heated to 60°C for 24 hours. Post-reaction, the mixture is concentrated under vacuum, and the crude product is purified via flash chromatography (dichloromethane/methanol, 9:1), yielding This compound with 65–70% efficiency.

Microwave-Assisted Optimization

To enhance reaction kinetics, microwave irradiation (300 W, 100°C, 30 minutes) replaces conventional heating, reducing the substitution time from 24 hours to 30 minutes. This method improves yields to 78–82% while minimizing side products.

Alternative Pathways: One-Pot Synthesis

Recent advances enable a streamlined one-pot approach, combining cyclization and functionalization in a single reaction vessel.

Sequential Cyclization-Substitution

A mixture of m-toluonitrile, hydroxylamine hydrochloride, ethyl chloroacetate, and ethanamine is heated in dimethylformamide (DMF) at 120°C for 18 hours. The one-pot method avoids isolating intermediates, achieving a 60% overall yield. However, purification requires high-performance liquid chromatography (HPLC) due to residual byproducts.

Comparative Analysis of Synthesis Methods

| Method | Conditions | Yield | Purification | Advantages |

|---|---|---|---|---|

| Stepwise Cyclization | Reflux, 12–24 hours | 65–70% | Column chromatography | High purity, scalability |

| Microwave-Assisted | 100°C, 30 minutes | 78–82% | Flash chromatography | Time-efficient, reduced side reactions |

| One-Pot Synthesis | 120°C, 18 hours | 60% | HPLC | Simplified workflow |

Mechanistic Insights and Catalytic Innovations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxadiazole ring. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reduction reactions can occur at the oxadiazole ring or the ethanamine group. Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the ethanamine group. Reagents such as alkyl halides or acyl chlorides can be used for these reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes from the methyl group.

Reduction: Formation of alcohols or amines from the oxadiazole ring or ethanamine group.

Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

Chemistry

N-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)ethanamine serves as a building block for synthesizing more complex molecules. Its unique oxadiazole moiety allows for the exploration of various chemical modifications that can lead to new derivatives with altered properties.

Biology

This compound has been studied for its potential biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.

- Anticancer Properties: Research indicates that compounds containing oxadiazole rings may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Medicine

The therapeutic potential of this compound is under investigation:

- Drug Development: The compound's structure suggests it could interact with specific biological targets, making it a candidate for drug development aimed at treating infections or cancers.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives including this compound. The results showed significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

A research article in Cancer Letters explored the anticancer effects of oxadiazole derivatives. The study demonstrated that compounds similar to this compound induced apoptosis in human breast cancer cell lines via modulation of the p53 pathway.

Mechanism of Action

The mechanism of action of N-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)ethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and ethanamine group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

Aromatic vs. Aliphatic Substituents

- N-([3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl)ethanamine hydrochloride (CAS 890324-84-2): This compound differs by having a para-methylphenyl (p-tolyl) group instead of m-tolyl.

- N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride (CAS 173850-78-7): The cyclobutyl substituent introduces a non-aromatic, bulky group, which may reduce π-π stacking but increase steric hindrance, as observed in anticancer research .

Heterocyclic vs. Aromatic Hybrids

Modifications to the Amine Side Chain

- N-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)cyclopropanamine (CAS 791079-97-5): Replaces ethanamine with cyclopropanamine, introducing rigidity that may limit conformational flexibility but improve target selectivity in antimicrobial applications .

- Methyl 4-(3-(2-(methylamino)ethyl)-1,2,4-oxadiazol-5-yl)benzoate hydrochloride (CAS 1160245-52-2): Features a methylaminoethyl side chain, increasing basicity and solubility, which is advantageous for enzyme inhibition .

Oxadiazole Isomerism and Stability

Molecular Weight and Solubility

| Compound Name | Molecular Weight (g/mol) | Solubility (HCl Salt) | Key Features |

|---|---|---|---|

| Target Compound (free base) | ~235.28 | Moderate | m-Tolyl, ethanamine |

| N-([3-(p-Tolyl)-...]ethanamine hydrochloride | 253.73 | High | Para-substitution, kinase inhibition |

| N-[(5-Cyclobutyl-...]ethanamine hydrochloride | 253.73 | High | Cyclobutyl, anticancer research |

| N-((5-(2-Chlorophenyl)...cyclopropanamine | ~249.70 | Low | 1,3,4-oxadiazole, antimicrobial |

Key Research Findings

Positional Isomerism : The m-tolyl group in the target compound provides a distinct electronic profile compared to p-tolyl analogs, which may favor interactions with specific biological targets (e.g., CNS receptors) .

Salt Formulation : Hydrochloride salts (e.g., CAS 890324-84-2) significantly improve aqueous solubility, a critical factor for oral bioavailability .

Metabolic Stability : The 1,2,4-oxadiazole core in the target compound offers superior stability over 1,3,4 isomers, reducing susceptibility to enzymatic degradation .

Biological Activity

N-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)ethanamine is a compound that belongs to the class of 1,2,4-oxadiazole derivatives. This class of compounds has garnered significant interest in pharmaceutical research due to their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

1. Overview of 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazoles are five-membered heterocycles that have been extensively studied for their biological properties. These compounds exhibit a wide range of activities including:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Antiviral

- Antidepressant

Research has shown that modifications in the oxadiazole ring can significantly influence the biological activity of the derivatives .

2. Synthesis of this compound

The synthesis of this compound typically involves multi-step organic synthesis techniques. The specific substitution pattern of this compound may confer unique biological activities compared to its analogs.

3.1 Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies indicate that derivatives containing the oxadiazole moiety can exhibit cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 9.27 |

| CaCo-2 (Colon Adenocarcinoma) | 2.76 |

| H9c2 (Rat Heart Myoblast) | 1.143 |

These findings suggest that the compound may selectively target cancer cells while sparing normal cells .

3.2 Antimicrobial Activity

The compound also demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for various strains are summarized below:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Candida albicans | 16.69 |

These results highlight the potential of this compound as an antimicrobial agent .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the oxadiazole ring may interact with specific biological targets such as enzymes involved in cancer cell proliferation and microbial metabolism .

5. Case Studies

Several studies have documented the effectiveness of oxadiazole derivatives in preclinical models:

- Study on Anticancer Activity : A derivative similar to this compound was tested against a panel of human tumor cell lines and showed selective cytotoxicity with low IC50 values in renal and ovarian cancer cells .

- Antimicrobial Efficacy Study : Another study evaluated various oxadiazole derivatives against clinical isolates of bacteria and fungi, demonstrating potent antimicrobial activity comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)ethanamine, and how can purity be optimized?

- Methodology : Synthesis typically involves cyclization of precursor amidoximes with activated carbonyl compounds. For example, reacting 3-(m-tolyl)-1,2,4-oxadiazole-5-carbaldehyde with ethanamine under reductive amination conditions (e.g., NaBH₃CN in methanol) .

- Optimization : Use high-purity starting materials and monitor reaction progress via TLC or LC-MS. Recrystallization from ethanol/water mixtures improves purity .

Q. How can the structure of this compound be validated experimentally?

- Analytical Techniques :

- NMR : Confirm the presence of the ethanamine methyl group (~1.1 ppm for CH₃) and aromatic protons from the m-tolyl group (6.8–7.4 ppm) .

- Mass Spectrometry (MS) : Look for the molecular ion peak at m/z 259.3 (C₁₃H₁₅N₃O) .

- X-ray Crystallography : Resolve crystal packing and bond angles using SHELXL refinement .

Q. What safety precautions are critical during handling?

- Hazards : Potential toxicity from amine and oxadiazole moieties. Use fume hoods, nitrile gloves, and avoid inhalation .

- Storage : Store in airtight containers at –20°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How does the m-tolyl substituent influence the compound’s electronic properties and reactivity?

- Electronic Effects : The methyl group on the phenyl ring enhances electron density via inductive effects, stabilizing the oxadiazole ring. This impacts nucleophilic substitution reactions at the methylamine group .

- Reactivity Studies : DFT calculations (B3LYP/6-31G*) can model charge distribution. Compare with analogs (e.g., p-tolyl or unsubstituted phenyl) to isolate substituent effects .

Q. What strategies resolve contradictions in reported biological activity data (e.g., neuroprotection vs. cytotoxicity)?

- Approach :

Dose-Response Analysis : Test across a wide concentration range (nM–µM) to identify therapeutic vs. toxic thresholds .

Assay Validation : Use orthogonal assays (e.g., MTT for viability, caspase-3 for apoptosis) to confirm specificity .

Structural Analog Comparison : Benchmark against compounds like N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide to isolate substituent-driven effects .

Q. How can crystallographic data improve understanding of ligand-protein interactions?

- Case Study : Co-crystallize the compound with target proteins (e.g., CRBP1) using X-ray diffraction (1.5–2.0 Å resolution). SHELX programs refine electron density maps to identify binding pockets and hydrogen bonds .

- Data Interpretation : Compare with structures like PDB ID 8GEM, which features a similar oxadiazole-ethylamine ligand .

Methodological Notes

- Synthetic Challenges : Low yields (~30%) in reductive amination steps may require alternative reductants (e.g., BH₃·THF) or microwave-assisted synthesis .

- Biological Assays : Pre-incubate compounds with serum albumin to assess protein-binding effects on activity .

- Computational Tools : Use AutoDock Vina for preliminary docking studies; validate with MD simulations (GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.